1-Boc-triptamina

Descripción general

Descripción

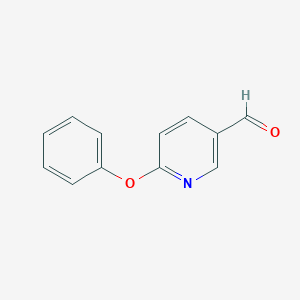

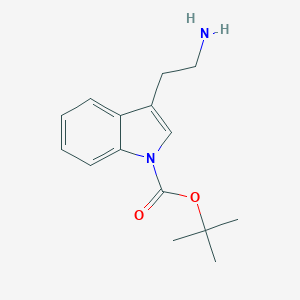

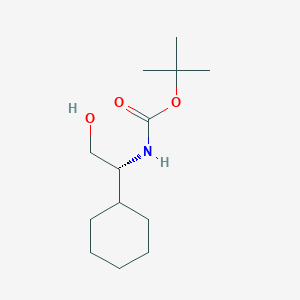

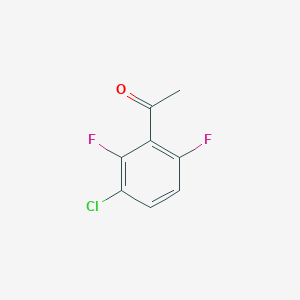

1-Boc-tryptamine (1-benzyloxycarbonyl-tryptamine) is an organic compound that is used in the synthesis of a variety of compounds, most notably tryptamines. It is an important intermediate in the synthesis of tryptamines and related compounds. 1-Boc-tryptamine is a tryptamine derivative with a benzyloxycarbonyl group attached to the nitrogen atom of the indole ring. It is a white crystalline solid with a melting point of 80–81 °C.

Aplicaciones Científicas De Investigación

Síntesis de alcaloides β-Carbolina

Alcaloides β-Carbolina: son una familia de compuestos heterocíclicos que contienen indol, naturales y sintéticos, con una amplia distribución en la naturaleza. Exhiben diversas actividades biológicas y se consideran por sus propiedades sedantes, ansiolíticas, hipnóticas, anticonvulsivas, antitumorales, antivirales, antiparasitarias y antimicrobianas . La 1-Boc-triptamina sirve como material de partida para la síntesis de estos alcaloides, donde su porción indol es integral para formar la estructura tricíclica de las β-carbolinas.

Mecanismo De Acción

- The primary target of 1-Boc-tryptamine is likely the serotonin receptor , specifically the 5-HT4 receptor . Upon binding, the activated 5-HT4 receptor undergoes a conformational change, allowing its Gs alpha subunit to exchange GDP for GTP. This activation leads to downstream signaling events .

Target of Action

Safety and Hazards

Direcciones Futuras

Tryptamines are naturally occurring compounds, which can derive from the amino acid tryptophan by several biosynthetic pathways . The report proposes several new directions and experiments to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration .

Análisis Bioquímico

Biochemical Properties

1-Boc-tryptamine, like its parent compound tryptamine, is believed to interact with various enzymes, proteins, and other biomolecules. It is primarily an agonist of the 5-HT2A receptor The interaction of 1-Boc-tryptamine with these biomolecules can influence various biochemical reactions

Cellular Effects

The effects of 1-Boc-tryptamine on cells and cellular processes are complex and multifaceted. It has been suggested that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-Boc-tryptamine is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

1-Boc-tryptamine is likely involved in metabolic pathways related to its parent compound, tryptamine

Propiedades

IUPAC Name |

tert-butyl 3-(2-aminoethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,10H,8-9,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJFEUODIYFJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363691 | |

| Record name | 1-Boc-tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167015-84-1 | |

| Record name | 1-Boc-tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)